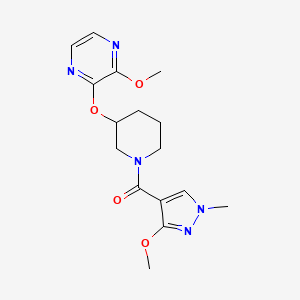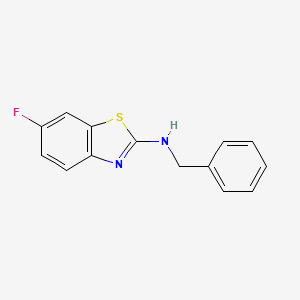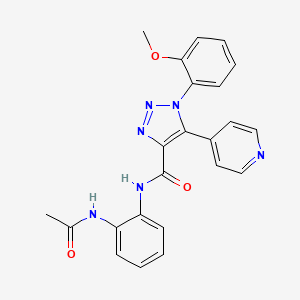
N,N'-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic diimide is a perylene diimide derivative known for its excellent photophysical properties. This compound is widely used in various scientific fields due to its high thermal stability, strong absorption in the visible region, and efficient electron-accepting capabilities .
Mechanism of Action
Target of Action
The primary target of N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide is lithium ions (Li+) . Lithium ions are essential in various applications, particularly in the production of lithium-ion batteries for energy storage and electric vehicles .
Mode of Action
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide, also known as N523, acts as an extractant . It interacts with lithium ions in the aqueous phase, forming a complex that can be extracted into the organic phase . The stoichiometry of the complex was determined to be LiFeCl4·N523 .
Biochemical Pathways
The extraction of lithium ions by N523 involves the solvent extraction technique . This technique is highly selective, making it effective for lithium recovery from high mass ratio of Mg/Li salt lake brines . The extraction process is controlled by the diffusion process of interface reaction .
Pharmacokinetics
Under optimal conditions, the lithium extraction rate reached up to 92%, and after a three-stage counter-current extraction experiment, the rate reached 99.89% .
Result of Action
The result of N523’s action is the efficient extraction of lithium ions from salt lake brine, even when the concentration of Li+ is low and the concentration of other metal ions is high . This leads to a high separation factor of Li/Mg, Li/Na, Li/K, and Li/Ca .
Action Environment
The extraction efficiency of N523 is influenced by several environmental factors. These include the concentration of initial lithium in the aqueous phase, the volume ratio of N523 and diluent diisobutyl ketone (DIBK), phase ratio of O/A, and the molar ratio of Fe/Li . Furthermore, the extraction thermodynamics study revealed that lithium extraction is an exothermic process, which means lower temperature promotes lithium extraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2-ethylhexylamine. The reaction is usually carried out in a solvent such as toluene or xylene under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent recovery and recycling are also implemented to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic diimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene tetracarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into perylene diimide derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted perylene diimide derivatives, which can be tailored for specific applications in materials science and electronics .
Scientific Research Applications
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic diimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and organic semiconductors.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of organic photovoltaic cells and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4,6-dimethylpyrimidin-2-yl)-pyromellitic diimide
- N,N’-Bis(2,3,5,6-tetrafluorophenyl)-pyromellitic diimide
- N,N’-Bis(4-fluorophenyl)-pyromellitic diimide
Uniqueness
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic diimide stands out due to its superior solubility in organic solvents, high thermal stability, and strong visible light absorption. These properties make it particularly suitable for applications in organic electronics and photovoltaics .
Properties
IUPAC Name |
7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O4/c1-5-9-11-23(7-3)21-41-37(43)29-17-13-25-27-15-19-31-36-32(40(46)42(39(31)45)22-24(8-4)12-10-6-2)20-16-28(34(27)36)26-14-18-30(38(41)44)35(29)33(25)26/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOVFLILUDUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CC(CC)CCCC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2788280.png)


![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2788285.png)


![N-cyclopentyl-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2788288.png)
![3-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2788289.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2788293.png)


![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2788302.png)
![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)
